molecular formula C5H3BrF3NS B11728197 5-Bromo-3-(trifluoromethyl)thiophen-2-amine

5-Bromo-3-(trifluoromethyl)thiophen-2-amine

Cat. No.: B11728197
M. Wt: 246.05 g/mol
InChI Key: VZKUPKNHOXXELC-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)thiophen-2-amine is an organic compound with the molecular formula C6H3BrF3NS It is a heterocyclic amine that contains a thiophene ring substituted with a bromine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(trifluoromethyl)thiophen-2-amine typically involves the bromination of 3-(trifluoromethyl)thiophene followed by amination. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) chloride. The brominated product is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethyl)thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(trifluoromethyl)thiophen-2-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3-(trifluoromethyl)thiophen-2-amine.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-(trifluoromethyl)thiophen-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethyl)thiophen-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 3-Amino-2-bromo-6-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-3-(trifluoromethyl)thiophen-2-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C5H3BrF3NS

Molecular Weight

246.05 g/mol

IUPAC Name

5-bromo-3-(trifluoromethyl)thiophen-2-amine

InChI

InChI=1S/C5H3BrF3NS/c6-3-1-2(4(10)11-3)5(7,8)9/h1H,10H2

InChI Key

VZKUPKNHOXXELC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(F)(F)F)N)Br

Origin of Product

United States

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